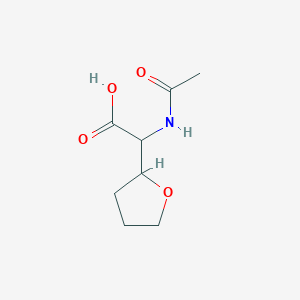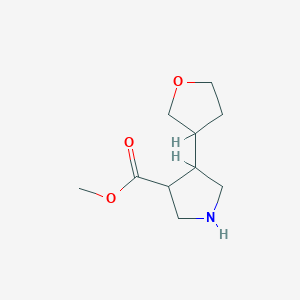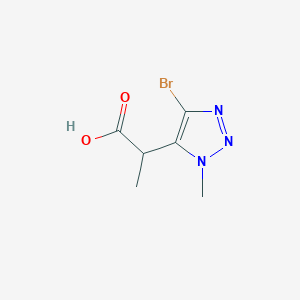![molecular formula C8H17BrO B15273603 1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane](/img/structure/B15273603.png)
1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to a carbon atom, which is further connected to an oxygen atom and a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2-methylpropane with butanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of ethers, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols.
Reduction: Formation of alkanes.
Scientific Research Applications
1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane involves its reactivity as an alkylating agent. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can interact with various molecular targets, including nucleophiles such as DNA, proteins, and other biomolecules, leading to modifications and potential biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylpropane: A simpler alkyl halide with similar reactivity but without the butane chain.
1-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]octane: A compound with additional halogen atoms and a longer carbon chain, leading to different reactivity and applications.
Uniqueness
1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane is unique due to its specific structure, which combines the reactivity of a bromine atom with the stability and versatility of a butane chain. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C8H17BrO |
|---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
1-bromo-2-butoxy-2-methylpropane |
InChI |
InChI=1S/C8H17BrO/c1-4-5-6-10-8(2,3)7-9/h4-7H2,1-3H3 |
InChI Key |
NAKGVSPPIPHZHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,5-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B15273522.png)
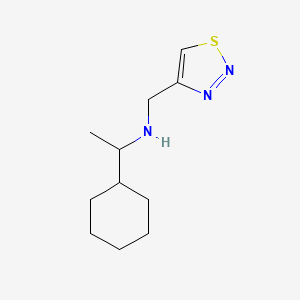
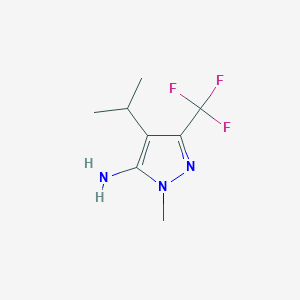
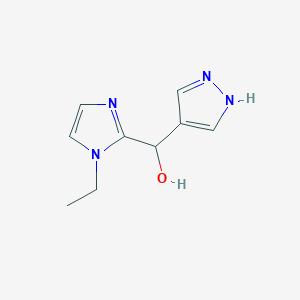
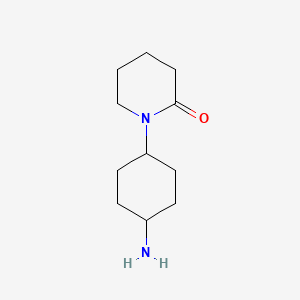
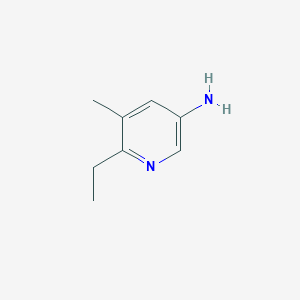
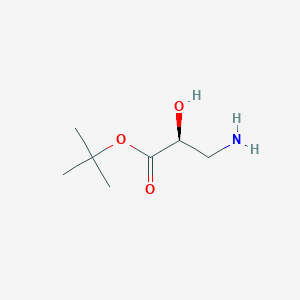
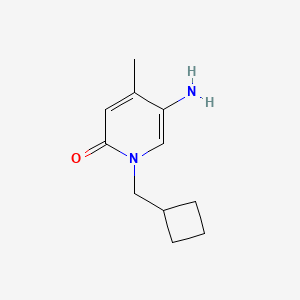
![2-[(6,8-Difluoroquinolin-4-yl)amino]ethan-1-ol](/img/structure/B15273559.png)
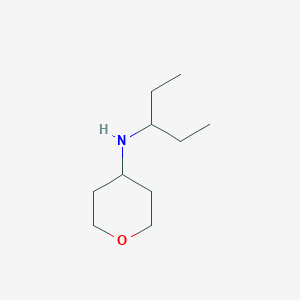
![3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15273569.png)
